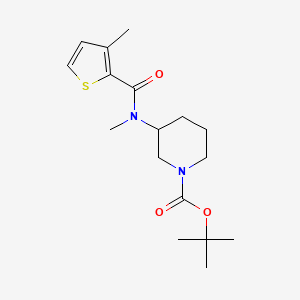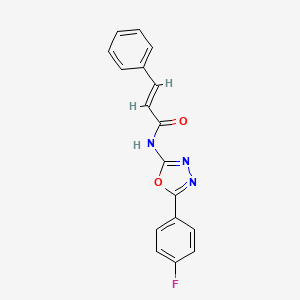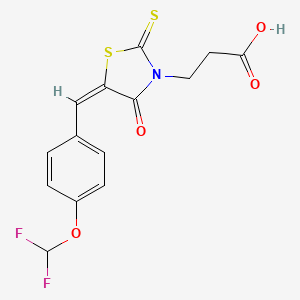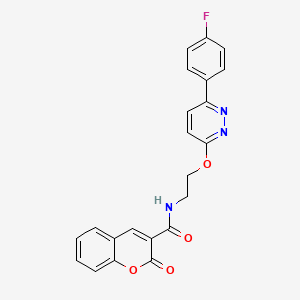![molecular formula C17H17N5OS B2898872 N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide CAS No. 1705426-73-8](/img/structure/B2898872.png)
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core, a thiazole ring, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the thiazole and pyrrolidine rings through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline derivatives, thiazole-containing molecules, and pyrrolidine-based compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide is unique due to its specific combination of functional groups and structural features
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of scientific research and industrial applications.
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(12-3-4-14-15(10-12)19-6-5-18-14)21-11-13-2-1-8-22(13)17-20-7-9-24-17/h3-7,9-10,13H,1-2,8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZFVPBNLEPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/new.no-structure.jpg)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)
![N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2898797.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2898803.png)

![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)
![benzyl[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]amine](/img/structure/B2898808.png)

